molecular formula C19H28N4O2 B605181 ADB-PINACA CAS No. 1633766-73-0

ADB-PINACA

カタログ番号 B605181
CAS番号: 1633766-73-0
分子量: 344.459
InChIキー: FWTARAXQGJRQKN-UHFFFAOYSA-N

説明

ADB-PINACA is a cannabinoid designer drug that is an ingredient in some synthetic cannabis products . It is a potent agonist of the CB1 receptor and CB2 receptor with EC50 values of 0.52 nM and 0.88 nM respectively . Like MDMB-FUBINACA, this compound incorporates the unnatural amino acid tert-leucine .


Synthesis Analysis

The synthesis of ADB-PINACA involves a series of chemical reactions, including the formation of the pyrrolidinopenthiophenone carboxamide moiety, followed by cyclization and functionalization .


Molecular Structure Analysis

ADB-PINACA has a molecular formula of C19H28N4O2 and a molar mass of 344.459 g·mol−1 . Its IUPAC name is N-(1-Amino-3,3-dimethyl-1-oxo-2-butanyl)-1-pentyl-1H-indazole-3-carboxamide .


Chemical Reactions Analysis

Nineteen major metabolites of ADB-PINACA were identified in several incubations with cryopreserved human hepatocytes . Major metabolic reactions included pentyl hydroxylation, hydroxylation followed by oxidation (ketone formation), and glucuronidation .


Physical And Chemical Properties Analysis

ADB-PINACA is a synthetic cannabinoid receptor agonist, characterized by a pyrrolidinopenthiophenone carboxamide moiety . The compound shares structural similarities with other synthetic cannabinoids (SCs), such as ADBICA, AB-FUBINACA, and MDMB-CHMICA .

科学的研究の応用

Metabolic Analysis and Detection

  • Metabolism and Detection in Humans : A study by Carlier et al. (2017) focused on the human metabolic fate of ADB-PINACA. They identified major metabolic reactions including hydroxylation, ketone formation, and glucuronidation, providing markers for ADB-PINACA intake. This research is crucial for distinguishing ADB-PINACA from similar compounds in clinical and forensic specimens.

  • Screening in Blood Samples : Tynon et al. (2017) developed and validated a method for screening and confirmation of synthetic cannabinoids like ADB-PINACA in human whole blood, using liquid chromatography-tandem mass spectrometry. This research aids in forensic investigations and highlights the importance of advanced detection methods for emerging synthetic cannabinoids Tynon et al. (2017).

Pharmacological Studies

  • Pharmacological Characterization : Banister et al. (2015) synthesized and characterized ADB-PINACA along with other synthetic cannabinoids. Their study revealed high potency agonist effects on cannabinoid receptors, contributing to our understanding of the pharmacological properties of these substances Banister et al. (2015).

  • Cannabimimetic Activities : Another study by Schwartz et al. (2015) reported on a cluster of patients experiencing severe symptoms after smoking a product containing ADB-PINACA. This case cluster was instrumental in understanding the cannabimimetic activities of ADB-PINACA and its public health implications Schwartz et al. (2015).

Forensic Toxicology

  • Forensic Case Analysis : Kronstrand et al. (2021) included ADB-PINACA in their study focusing on the prevalence of synthetic cannabinoids in forensic toxicology cases. They provided insights into the detection and implications of ADB-PINACA in legal and forensic contexts Kronstrand et al. (2021).

  • Analysis in Seized Drug Samples : A study by Wouters et al. (2019) examined the activity of carboxy metabolites of synthetic cannabinoids like ADB-PINACA. Their research is pivotal in understanding the effects of these metabolites in forensic samples Wouters et al. (2019).

  • Postmortem Blood Analysis : Seither et al. (2020) developed a method for the identification and quantification of 5-fluoro ADB and its metabolites in postmortem blood samples. This research is significant for forensic toxicology in cases involving synthetic cannabinoids Seither et al. (2020).

Legal and Regulatory Aspects

  • Controlled Substances Act : A 2016 rule by the Drug Enforcement Administration placed ADB-PINACA into Schedule I of the Controlled Substances Act, imposing regulatory controls on the handling of this substance. This legal action is crucial for understanding the regulatory status and implications of ADB-PINACA Federal Register (2016).

Safety And Hazards

ADB-PINACA has been linked to multiple hospitalizations and deaths due to its use . It is listed in the Fifth Schedule of the Misuse of Drugs Act (MDA) and therefore illegal in Singapore as of May 2015 . In the United States, it is a Schedule I controlled substance .

将来の方向性

Due to its novelty, little information is currently known about ADB-PINACA . It is not explicitly scheduled in the United States . ADB-PINACA appears to fall outside the scope of the national class-wide scheduling action imposed by China in July 2021 .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of ADB-PINACA involves the reaction of a substituted indazole with a substituted naphthalene carboxylic acid chloride in the presence of a base.", "Starting Materials": [ "Substituted indazole", "Substituted naphthalene carboxylic acid chloride", "Base" ], "Reaction": [ "The substituted indazole is dissolved in a suitable solvent and the base is added to the solution.", "The substituted naphthalene carboxylic acid chloride is added dropwise to the solution while stirring.", "The reaction mixture is heated to reflux for several hours.", "The reaction mixture is cooled and the product is extracted with a suitable solvent.", "The solvent is evaporated to obtain the crude product.", "The crude product is purified by column chromatography to obtain pure ADB-PINACA." ] }

CAS番号

1633766-73-0

製品名

ADB-PINACA

分子式

C19H28N4O2

分子量

344.459

IUPAC名

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h7-8,10-11,16H,5-6,9,12H2,1-4H3,(H2,20,24)(H,21,25)

InChIキー

FWTARAXQGJRQKN-UHFFFAOYSA-N

SMILES

O=C(C1=NN(CCCCC)C2=C1C=CC=C2)NC(C(C)(C)C)C(N)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ADB-PINACA;  UNII-U1Q4F41C9U

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADB-PINACA
Reactant of Route 2
ADB-PINACA
Reactant of Route 3
ADB-PINACA
Reactant of Route 4
ADB-PINACA
Reactant of Route 5
ADB-PINACA
Reactant of Route 6
ADB-PINACA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。